N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide
CAS No.: 1008227-10-8
Cat. No.: VC5201755
Molecular Formula: C19H27N3O5
Molecular Weight: 377.441
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008227-10-8 |
|---|---|
| Molecular Formula | C19H27N3O5 |
| Molecular Weight | 377.441 |
| IUPAC Name | N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide |
| Standard InChI | InChI=1S/C19H27N3O5/c1-12-9-21(10-13(2)27-12)19(24)20-14-7-18(23)22(11-14)15-5-6-16(25-3)17(8-15)26-4/h5-6,8,12-14H,7,9-11H2,1-4H3,(H,20,24) |
| Standard InChI Key | CDQPFSLHRJOVBV-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Introduction
Potential Applications
Based on structural analogs:
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Pharmacological Activity:
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Compounds containing pyrrolidinone and morpholine moieties are often explored for neurological or receptor-targeted activities, such as dopamine transporter (DAT) or serotonin receptor modulation .
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The dimethoxyphenyl group is commonly found in molecules with antioxidant or anti-inflammatory properties.
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Drug Design:
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The presence of multiple functional groups makes this compound a candidate for molecular docking studies to evaluate interactions with enzymes or receptors.
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Its amide linkage may contribute to stability and bioavailability in biological systems.
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Synthesis Pathway
Although specific synthesis details are unavailable for this compound, general strategies for similar molecules include:
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Formation of the pyrrolidinone core via cyclization of amino acid derivatives or lactam precursors.
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Functionalization of the phenyl ring through methoxylation using reagents like dimethyl sulfate or methanol in the presence of catalysts.
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Coupling of the pyrrolidinone and morpholine units via amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Data Table: Structural Features
| Feature | Description |
|---|---|
| Aromatic Ring | 3,4-Dimethoxyphenyl group for potential π-stacking interactions |
| Heterocyclic Rings | Pyrrolidinone (lactam) and morpholine for rigidity and solubility |
| Functional Groups | Amide (-CONH-) for hydrogen bonding |
| Substituents | Dimethyl groups on morpholine for steric effects |
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